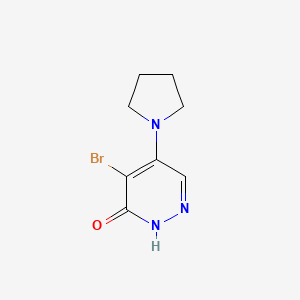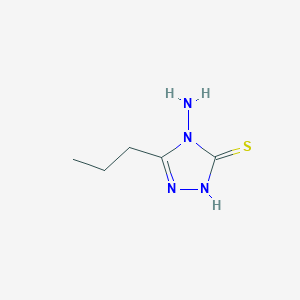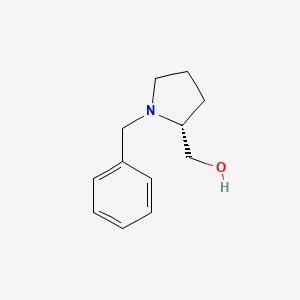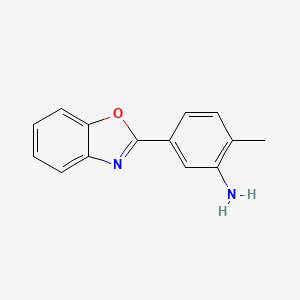![molecular formula C8H13NO4S B1269632 [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid CAS No. 62770-06-3](/img/structure/B1269632.png)
[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds. For example, derivatives of 1,3,4-oxadiazole, incorporating morpholine rings, have been synthesized through a sequence involving esterification, hydrazidation, cyclization, and final coupling reactions (Gul et al., 2017). These processes highlight the complex chemistry involved in creating compounds with specific functional groups attached to a morpholine backbone.
Molecular Structure Analysis
The molecular structure of compounds closely related to [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Single crystal X-ray diffraction studies provide detailed information on the molecular geometry and crystal packing, which are crucial for understanding the chemical behavior and reactivity of such compounds (S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid analogs involves interactions with various reagents, leading to the formation of new compounds with potential biological activities. These reactions often leverage the nucleophilic character of the thioether or the amine moiety present in the morpholine ring. Such reactivity has been exploited in the synthesis of antimicrobial and antifungal compounds, demonstrating the versatile chemical properties of morpholine derivatives (Ur-Rehman et al., 2021).
Physical Properties Analysis
The physical properties of morpholine derivatives, including [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards acids/bases, and stability under different conditions, are pivotal for understanding the behavior of [(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid in chemical syntheses and potential applications. Studies on similar morpholine derivatives reveal a broad spectrum of chemical behavior, facilitating their use in diverse chemical reactions and as intermediates in organic synthesis (Kogami et al., 1987).
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Cancer Research
-
[(2-{[2-Methoxy-5-(morpholin-4-ylsulfonyl)Ph]amino}-2-oxoethyl)thio]acetic acid : This compound is available from Sigma-Aldrich, but specific applications are not listed. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
-
[(2-{[2-Methoxy-5-(morpholin-4-ylsulfonyl)Ph]amino}-2-oxoethyl)thio]acetic acid : This compound is available from Sigma-Aldrich, but specific applications are not listed. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYCYTYVTVVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353775 |
Source


|
| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
CAS RN |
62770-06-3 |
Source


|
| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














